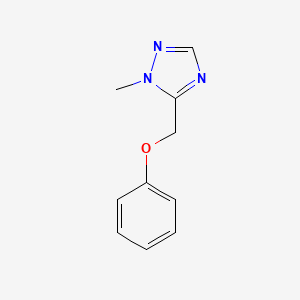![molecular formula C10H10ClN3O B6499297 5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1466754-69-7](/img/structure/B6499297.png)
5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole typically involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with 1-methyl-1H-1,2,4-triazole in the presence of a base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Similar structure but different heterocyclic ring.
5-[(3-chlorophenoxy)methyl]-1,3-oxazolidin-2-one: Contains an oxazolidinone ring instead of a triazole ring.
Uniqueness
5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole is unique due to its specific triazole ring, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenoxy group enhances its reactivity and potential for various applications compared to similar compounds with different heterocyclic rings.
Propiedades
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-10(12-7-13-14)6-15-9-4-2-3-8(11)5-9/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOBUYCYJMTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B6499228.png)
![N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6499241.png)
![4-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6499248.png)
![N-(3-methyl-4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)propanamide](/img/structure/B6499252.png)
![5-chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6499260.png)
![6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6499264.png)
![4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6499265.png)
![4-methoxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6499272.png)

![4-methoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6499298.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6499299.png)
![3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6499306.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6499311.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6499312.png)
